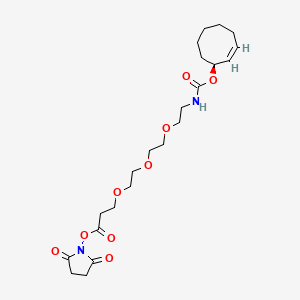
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromenone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3-ethylpent-2-enal.
Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and 3-ethylpent-2-enal in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to convert the chromenone core to a dihydrochromenone.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one is unique due to its specific structural features, such as the presence of the 3-ethylpent-2-enyl group and the combination of hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C22H24O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
6-(3-ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O5/c1-3-13(4-2)9-10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)14-7-5-6-8-16(14)23/h5-9,11,19,23-24,26H,3-4,10,12H2,1-2H3 |
InChI 键 |
ATJZZFGWYRTNFA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





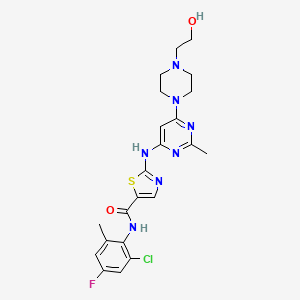
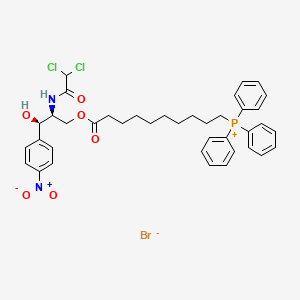
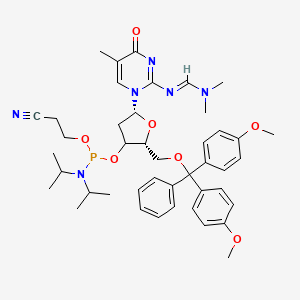


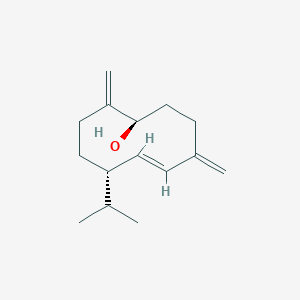
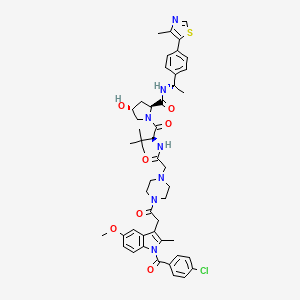
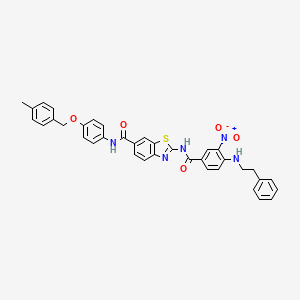
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
